4-(2-Aminoethyl)phenol;hydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Aminoethyl)phenol can be synthesized through various methods, one of which involves the decarboxylation of tyrosine . This process typically requires the presence of a decarboxylase enzyme or can be achieved through chemical means using heat and a suitable catalyst.
Industrial Production Methods
In industrial settings, 4-(2-Aminoethyl)phenol is often produced by the reduction of 4-hydroxyphenylacetaldehyde or through the decarboxylation of tyrosine using specific bacterial strains . The compound can also be isolated from natural sources such as fermented foods.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form more stable amine derivatives.
Substitution: It can participate in substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under mild to moderate conditions.
Major Products
Oxidation: Produces quinones or other oxidized phenolic compounds.
Reduction: Results in the formation of more stable amine derivatives.
Substitution: Leads to the formation of substituted phenolic compounds.
Scientific Research Applications
4-(2-Aminoethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in neurotransmitter release and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects and its role in the metabolism of certain drugs.
Mechanism of Action
4-(2-Aminoethyl)phenol exerts its effects primarily by inducing the release of catecholamines such as dopamine, norepinephrine, and epinephrine . It acts on catecholaminergic terminals and can be released as a false transmitter. The compound interacts with various molecular targets, including monoamine oxidase (MAO) enzymes, which metabolize it .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: Shares a similar structure but lacks the hydroxyl group on the phenyl ring.
Synephrine: A phenethylamine alkaloid with additional hydroxyl and methyl groups.
Uniqueness
4-(2-Aminoethyl)phenol is unique due to its specific hydroxylation pattern, which allows it to participate in distinct biochemical pathways and reactions compared to its analogs .
Properties
CAS No. |
924281-00-5 |
---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
4-(2-aminoethyl)phenol;hydrate |
InChI |
InChI=1S/C8H11NO.H2O/c9-6-5-7-1-3-8(10)4-2-7;/h1-4,10H,5-6,9H2;1H2 |
InChI Key |
XNBXYMCDPKVYDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN)O.O |
Origin of Product |
United States |
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